Ibuprofen Carboxylic Acid-d3
Overview
Description
Ibuprofen Carboxylic Acid-d3 is a deuterated form of Ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies. The molecular formula of this compound is C13H13D3O4, and it has a molecular weight of 239.28 g/mol .
Mechanism of Action
Target of Action
Ibuprofen Carboxylic Acid-d3, also known as 3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid, primarily targets the cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the conversion of arachidonic acid into prostaglandins . Prostaglandins are responsible for several physiological processes such as inflammation, pain sensitization, and fever .
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes . This inhibition is achieved through the formation of a salt bridge between the carboxylic acid group of the compound and Arg120 in the active site cavity (ASC) of COX-1 . This interaction blocks the catalytic active site of the COX enzymes, preventing the conversion of arachidonic acid into prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid into prostaglandin PGH2, a precursor of various other prostaglandins . This inhibition disrupts the production of prostaglandins, leading to a reduction in inflammation, pain, and fever .
Pharmacokinetics
This compound exhibits a two-compartment open model pharmacokinetics . The absorption of the compound is rapid and complete when given orally, and its distribution in the body is extensive due to its high binding affinity to plasma albumin . The compound undergoes biotransformation to glucuronide conjugate metabolites, which are excreted in urine . The pharmacokinetics of the compound are minimally influenced by factors such as advanced age, the presence of alcoholic liver disease, or rheumatoid arthritis .
Result of Action
The primary result of the action of this compound is the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, the compound reduces the physiological processes mediated by these molecules, such as inflammation and pain sensitization .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound has a high solubility in organic solvents, such as acetone or propanol, but exhibits a low solubility in water . This solubility profile can affect the compound’s bioavailability and efficacy. Additionally, the compound’s action can be influenced by the presence of other substances. For example, the concomitant use of ibuprofen and aspirin appears to reduce ibuprofen plasma levels to less than half those observed with ibuprofen alone .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ibuprofen Carboxylic Acid-d3 are closely related to its parent compound, Ibuprofen. Ibuprofen is a non-selective reversible inhibitor of cyclo-oxygenase isozyme (COX)-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, including thromboxane and prostacyclin . Therefore, it can be inferred that this compound may interact with these enzymes in a similar manner.
Cellular Effects
For instance, Ibuprofen can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Given its structural similarity to Ibuprofen, it is likely that it exerts its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Ibuprofen, the parent compound, is known to undergo glucuronidation, resulting in the formation of Ibuprofen acylglucoronide . It is possible that this compound is involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ibuprofen Carboxylic Acid-d3 typically involves the introduction of deuterium atoms into the ibuprofen molecule. One common method is the use of deuterated reagents in the synthesis process. For example, the Grignard reaction can be employed, where a Grignard reagent reacts with deuterated carbon dioxide to form the deuterated carboxylic acid . Another method involves the oxidation of deuterated alcohols or aldehydes to form the carboxylic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated starting materials and reagents, and the reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The production process also includes purification steps such as crystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ibuprofen Carboxylic Acid-d3 undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Salt Formation: Reaction with bases to form salts.
Halogenation: Reaction with halogens to introduce halogen atoms into the molecule.
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid.
Salt Formation: Involves the use of bases like sodium hydroxide or potassium hydroxide.
Halogenation: Involves the use of halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
Esterification: Formation of ibuprofen esters.
Salt Formation: Formation of ibuprofen salts.
Halogenation: Formation of halogenated ibuprofen derivatives.
Scientific Research Applications
Ibuprofen Carboxylic Acid-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of ibuprofen in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of ibuprofen.
Drug Development: Used in the development of new ibuprofen derivatives with improved pharmacological properties.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques
Comparison with Similar Compounds
Similar Compounds
Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID used for pain relief and inflammation reduction.
Flurbiprofen: An NSAID used for treating arthritis and other inflammatory conditions
Uniqueness
Ibuprofen Carboxylic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the metabolic pathways and improve the stability of the compound, providing valuable insights into the behavior of ibuprofen in the body .
Properties
IUPAC Name |
3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVLBIVDYADZPL-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721475 | |
Record name | 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216505-29-1 | |
Record name | 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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